Cas no 886370-50-9 (2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid)

2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid is a brominated thiazole derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a carboxylic acid functional group at the 5-position of the thiazole ring, enabling further derivatization through esterification, amidation, or other coupling reactions. The 3-bromophenyl substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it a valuable intermediate for constructing complex heterocyclic frameworks. Its well-defined structure and high purity ensure consistent performance in medicinal chemistry applications, particularly in the development of bioactive molecules. The compound is typically supplied with rigorous analytical characterization (NMR, HPLC, MS) to meet research and industrial standards.
2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid structure
886370-50-9 structure
商品名:2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid
CAS番号:886370-50-9
MF:C10H6BrNO2S
メガワット:284.129140377045
CID:2811481

2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-BROMO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID
    • AB41744
    • 2-(3-bromophenyl)thiazole-5-carboxylic acid
    • 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid
    • インチ: 1S/C10H6BrNO2S/c11-7-3-1-2-6(4-7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14)
    • InChIKey: KAZWLSFXKRUGAT-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1)C1=NC=C(C(=O)O)S1

計算された属性

  • せいみつぶんしりょう: 282.93
  • どういたいしつりょう: 282.93
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 78.4

2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-693051-2.5g
2-(3-bromophenyl)-1,3-thiazole-5-carboxylic acid
886370-50-9 95.0%
2.5g
$1089.0 2025-03-12
Enamine
EN300-693051-0.25g
2-(3-bromophenyl)-1,3-thiazole-5-carboxylic acid
886370-50-9 95.0%
0.25g
$513.0 2025-03-12
Enamine
EN300-693051-0.5g
2-(3-bromophenyl)-1,3-thiazole-5-carboxylic acid
886370-50-9 95.0%
0.5g
$535.0 2025-03-12
Enamine
EN300-693051-1.0g
2-(3-bromophenyl)-1,3-thiazole-5-carboxylic acid
886370-50-9 95.0%
1.0g
$557.0 2025-03-12
Enamine
EN300-693051-10.0g
2-(3-bromophenyl)-1,3-thiazole-5-carboxylic acid
886370-50-9 95.0%
10.0g
$2393.0 2025-03-12
Enamine
EN300-693051-5.0g
2-(3-bromophenyl)-1,3-thiazole-5-carboxylic acid
886370-50-9 95.0%
5.0g
$1614.0 2025-03-12
Enamine
EN300-693051-0.05g
2-(3-bromophenyl)-1,3-thiazole-5-carboxylic acid
886370-50-9 95.0%
0.05g
$468.0 2025-03-12
Enamine
EN300-693051-0.1g
2-(3-bromophenyl)-1,3-thiazole-5-carboxylic acid
886370-50-9 95.0%
0.1g
$490.0 2025-03-12

2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid 関連文献

2-(3-Bromo-phenyl)-thiazole-5-carboxylic acidに関する追加情報

Introduction to 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid (CAS No. 886370-50-9)

2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 886370-50-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the thiazole class, a scaffold that is widely recognized for its presence in numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. The introduction of a bromine substituent at the 3-position of the phenyl ring and the presence of a carboxylic acid group at the 5-position of the thiazole ring introduce unique electronic and steric properties, making it a valuable intermediate for further chemical modifications and derivatization.

The structural motif of thiazole is characterized by a six-membered ring containing sulfur and nitrogen atoms, which contributes to its remarkable stability and reactivity. This core structure is often integrated into more complex molecules to enhance their pharmacological properties. The bromine atom in 3-bromo-phenyl serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of biaryl structures that are prevalent in many drug candidates. Additionally, the carboxylic acid functionality provides opportunities for amide bond formation, which is a common strategy in drug design to improve solubility, binding affinity, and metabolic stability.

In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy against various diseases. Specifically, compounds incorporating the thiazole scaffold have shown promise in inhibiting enzymes associated with cancer cell proliferation, such as kinases and proteases. The brominated phenyl ring in 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid may enhance interactions with target proteins by influencing electronic distributions and steric hindrance around the binding site. This has led to its exploration as a building block in the development of novel therapeutics targeting oncological diseases.

Moreover, thiazole derivatives have been investigated for their antimicrobial properties. The sulfur atom in the thiazole ring can interact with bacterial enzymes or cellular components, disrupting essential metabolic pathways. Studies have highlighted the potential of 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid and its derivatives in combating resistant bacterial strains by interfering with their cell wall synthesis or DNA replication mechanisms. This aligns with the ongoing global effort to address antimicrobial resistance (AMR), where innovative chemical entities like this are crucial.

The carboxylic acid group at the 5-position of the thiazole ring also facilitates salt formation, which can improve pharmacokinetic profiles such as oral bioavailability and tissue distribution. This property is particularly advantageous when designing prodrugs or formulations requiring controlled release. Additionally, the bromine substituent allows for easy modification through metal-catalyzed reactions, enabling access to diverse chemical libraries for high-throughput screening (HTS) campaigns. Such libraries are instrumental in identifying lead compounds with desired pharmacological activity.

Recent advances in computational chemistry have further enhanced the utility of 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid as a scaffold for drug discovery. Molecular docking studies have been employed to predict binding affinities between this compound and various biological targets, including transcription factors and receptor proteins involved in inflammation and neurodegeneration. These virtual screening approaches have accelerated the identification of promising candidates for experimental validation.

In conclusion,2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid (CAS No. 886370-50-9) represents a structurally intriguing compound with significant potential in medicinal chemistry. Its combination of a reactive thiazole core, a brominated phenyl group, and a carboxylic acid moiety makes it an excellent candidate for further derivatization and exploration in therapeutic development. As research continues to uncover new biological functions of heterocyclic compounds,2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid is poised to play an important role in addressing unmet medical needs across multiple disease areas.

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